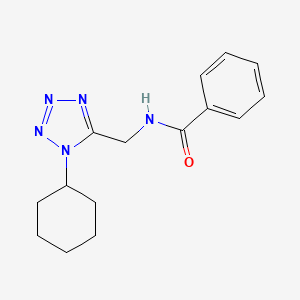

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URILSDWHRCMXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the cycloaddition of a nitrile with an azide to form the tetrazole ring. This reaction can be catalyzed by zinc salts in water, providing a green chemistry approach . The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often involve the use of continuous flow reactors to ensure safety and efficiency. These reactors allow for precise control over reaction conditions, minimizing the risk associated with handling azides and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of the benzamide group can yield the corresponding amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, forming new C-N or C-C bonds.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA or hydrogen peroxide can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include tetrazole N-oxides, amines, and various substituted tetrazole derivatives .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

- N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 941922-26-5) Molecular Formula: C₁₉H₁₈F₂N₆O₄S (MW: 464.4) . Key Differences:

- The tetrazole ring is substituted with a 3,4-difluorophenyl group instead of cyclohexyl.

- Implications:

- The morpholinosulfonyl group may increase water solubility compared to the lipophilic cyclohexyl group in the target compound.

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides

- Triazole rings differ electronically from tetrazoles (fewer nitrogen atoms), affecting coordination chemistry and metabolic stability.

- The benzamide ring is substituted with a nitro group and a benzo[d]thiazolyl moiety.

Core Structure Variations

- 5-Amino-1,3,4-thiadiazole-2-ylmethyl Benzamide Derivatives Structure: Features a thiadiazole ring instead of tetrazole . Key Differences:

Thiadiazoles exhibit distinct electronic properties due to sulfur inclusion, influencing redox activity and biointeractions.

- N-{3-[(Aryl-1-sulfonyl)imino]-5-methyl-6-oxocyclohexa-1,4-diene-1-yl}benzamides Structure: Cyclohexadiene core with sulfonylimino and benzamide groups . Key Differences:

- Properties: High solubility in polar aprotic solvents (e.g., DMSO) and stability under acidic conditions .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to the presence of the tetrazole ring, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a tetrazole ring , a cyclohexyl group , and a benzamide moiety . The synthesis typically involves multiple steps that ensure the integrity and functional properties of the compound. These methods include:

- Multicomponent reactions : Such as the Ugi reaction, which allows for efficient construction of complex organic molecules.

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : This technique is often used to create tetrazole derivatives with high atom economy.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of RNA Polymerase I : This enzyme plays a critical role in transcription processes within cells. Inhibition can lead to reduced proliferation in certain cancer cell lines.

- Receptor Modulation : The tetrazole moiety may interact with various receptors and enzymes, influencing pathways involved in inflammation and cancer progression.

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7), demonstrating significant inhibition of cell proliferation .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Effects : Studies have shown that derivatives of this compound can inhibit cell proliferation in breast cancer models, suggesting potential as an anticancer agent .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antitumor Potential

In a study evaluating the antitumor potential of related tetrazole compounds, it was found that modifications in the cyclohexane structure significantly enhanced cytotoxicity against various cancer cell lines, including those resistant to standard treatments. The presence of halogen substituents further increased efficacy, indicating that structural diversity is crucial for optimizing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.